molecular formula C11H18N2O2 B7565289 1-acetyl-N-prop-2-enylpiperidine-3-carboxamide

1-acetyl-N-prop-2-enylpiperidine-3-carboxamide

Cat. No. B7565289
M. Wt: 210.27 g/mol
InChI Key: SFSAQFRBLCLJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-86929 is a piperidine derivative that was first synthesized by scientists at Abbott Laboratories in the early 1990s. It was initially developed as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. However, the compound has since been found to have a wide range of potential therapeutic applications, including as an analgesic, an antidepressant, and a treatment for addiction.

Scientific Research Applications

A-86929 has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its potential as a treatment for Parkinson's disease. Studies have shown that A-86929 can increase dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease.
In addition to its potential as a treatment for Parkinson's disease, A-86929 has also been found to have potential therapeutic applications in other areas. For example, studies have shown that the compound has analgesic properties and may be useful in the treatment of chronic pain. It has also been found to have antidepressant effects and may be useful in the treatment of depression.

Mechanism of Action

The mechanism of action of A-86929 is not fully understood, but it is believed to act as a dopamine agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the compound's therapeutic effects.
Biochemical and physiological effects:
A-86929 has been found to have a wide range of biochemical and physiological effects. As mentioned earlier, it increases dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease. It has also been found to have analgesic properties and may be useful in the treatment of chronic pain. In addition, it has been found to have antidepressant effects and may be useful in the treatment of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of A-86929 is that it is a well-characterized compound that has been extensively studied. This means that there is a wealth of information available about its properties and potential therapeutic applications. In addition, the compound is relatively easy to synthesize, which makes it readily available for laboratory experiments.
One of the limitations of A-86929 is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. In addition, the compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on A-86929. One area of research is the development of more potent and selective dopamine agonists. This may lead to the development of more effective treatments for Parkinson's disease and other neurological disorders.
Another area of research is the development of new analogs of A-86929 with different pharmacological properties. For example, analogs that are more selective for specific dopamine receptors may have different therapeutic applications than the parent compound.
Finally, there is a need for further research on the safety and efficacy of A-86929 in humans. This will require the conduct of clinical trials to determine the optimal dosage, safety profile, and potential side effects of the compound.
In conclusion, A-86929 is a piperidine derivative that has been the subject of extensive scientific research due to its potential therapeutic applications. Although its mechanism of action is not fully understood, it has been found to have a wide range of biochemical and physiological effects. Future research on A-86929 will focus on the development of more potent and selective dopamine agonists, the development of new analogs with different pharmacological properties, and the conduct of clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of A-86929 involves several steps, including the reaction of a piperidine derivative with an acetylating agent and a propenylating agent. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

1-acetyl-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-6-12-11(15)10-5-4-7-13(8-10)9(2)14/h3,10H,1,4-8H2,2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSAQFRBLCLJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.